FC(C=C1)=C(C=C1F)C(CBr)=O
. This indicates that the compound contains a bromo group attached to a carbon atom, which is also attached to a carbonyl group. The carbonyl carbon is further attached to a phenyl ring, which has two fluorine atoms attached at the 2nd and 5th positions . 2-Bromo-1-(2,5-difluorophenyl)ethanone is an organic compound classified as a brominated derivative of ethanone, specifically featuring a phenyl ring with two fluorine substituents positioned at the 2 and 5 positions. Its molecular formula is , and it is identified by the CAS number 258513-41-6. This compound is notable for its unique electronic properties due to the presence of bromine and fluorine atoms, which can significantly affect its reactivity and interactions in various chemical environments.
The synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction can be carried out using bromine () or N-bromosuccinimide as brominating agents. The reaction is often conducted in organic solvents such as chloroform or dichloromethane at room temperature to ensure a controlled environment that minimizes side reactions.
Key Parameters:
In industrial settings, larger-scale production may utilize continuous flow reactors to enhance efficiency and yield. The precise control of reaction conditions is crucial to achieving high purity and yield of the final product.
The molecular structure of 2-Bromo-1-(2,5-difluorophenyl)ethanone features a carbonyl group () adjacent to a brominated carbon atom and a fluorinated phenyl ring. The specific arrangement of atoms can be described using the InChI notation:
The presence of both the bromine and fluorine atoms introduces significant steric and electronic effects that influence the compound's reactivity and interactions with other molecules .
2-Bromo-1-(2,5-difluorophenyl)ethanone is capable of undergoing various chemical reactions:
Common Reaction Conditions:
The mechanism of action for 2-Bromo-1-(2,5-difluorophenyl)ethanone involves its interaction with various biological targets. The presence of bromine and fluorine affects its reactivity, allowing it to bind effectively to specific enzymes or receptors.
2-Bromo-1-(2,5-difluorophenyl)ethanone has several scientific applications:
The compound's ability to undergo various transformations makes it valuable in synthetic organic chemistry and medicinal chemistry research .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: